molecular formula C24H30NO4+ B1264902 Benzyl cetraxate(1+)

Benzyl cetraxate(1+)

Cat. No. B1264902
M. Wt: 396.5 g/mol
InChI Key: LPWHBGUXJFSETQ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl cetraxate(1+) is the conjugate acid of benzyl cetraxate;  major species at pH 7.3. It is a conjugate acid of a benzyl cetraxate.

Scientific Research Applications

Enzymatic Synthesis Method

Benzyl cetraxate, also known as cetraxate hydrochloride, has been industrially produced through chemical protective methods. However, a novel enzymatic method of production has been established using cellulase enzymes from Aspergillus sp. This approach is particularly useful for the industrial preparation of cetraxate hydrochloride, demonstrating the potential of enzymes in pharmaceutical manufacturing processes (Kuroda, Miyadera, Kaneuchi, & Imura, 1989).

Therapeutic Applications in Gastric Ulcers

Cetraxate has shown significant inhibitory effects on various types of experimental gastric ulcers in rats. These effects are attributed to its protective action on the gastric mucosa and are more pronounced than those of other drugs like gefarnate and aluminum sucrose sulfate (Suzuki, Hayashi, Itô, & Yamagami, 1976).

Cytoprotective Action

Studies have demonstrated the cytoprotective action of cetraxate against gastric lesions induced by various agents in rats. This protection is related to the preservation of the gastric mucosa, suggesting a dual mechanism involving endogenous prostaglandins (Kurebayashi, Ikeda, & Osada, 1988).

Influence on Gastric Mucosal Blood Flow

Cetraxate's effect on gastric mucosal blood flow (MBF) during the healing of endoscopic mucosal resection-induced ulcers has been studied, highlighting its role in augmenting MBF and thus potentially accelerating gastric ulcer healing (Adachi et al., 2001).

Effects on Human Plasma Peptides

Cetraxate has been shown to increase plasma concentrations of calcitonin gene-related peptide (CGRP) and substance P in healthy subjects. This suggests that cetraxate might stimulate capsaicin-sensitive afferent nerves, which could be a key mechanism underlying its gastroprotective action (Katagiri, Sato, Itoh, & Takeyama, 2004).

Pharmacokinetic and Pharmacological Studies

Pharmacokinetic and pharmacological studies have been conducted on cetraxate, revealing its rapid hydrolysis in the gastrointestinal tract and blood. The studies also identified its metabolism into p-hydroxyphenylpropionic acid (PHPA) and a new metabolite, p-hydroxybenzoic acid (PHBA), and established its distribution in the gastric wall and various organs (Tanaka & Naito, 1985).

properties

Product Name

Benzyl cetraxate(1+)

Molecular Formula

C24H30NO4+

Molecular Weight

396.5 g/mol

IUPAC Name

[4-[4-(3-oxo-3-phenylmethoxypropyl)phenoxy]carbonylcyclohexyl]methylazanium

InChI

InChI=1S/C24H29NO4/c25-16-19-6-11-21(12-7-19)24(27)29-22-13-8-18(9-14-22)10-15-23(26)28-17-20-4-2-1-3-5-20/h1-5,8-9,13-14,19,21H,6-7,10-12,15-17,25H2/p+1

InChI Key

LPWHBGUXJFSETQ-UHFFFAOYSA-O

Canonical SMILES

C1CC(CCC1C[NH3+])C(=O)OC2=CC=C(C=C2)CCC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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